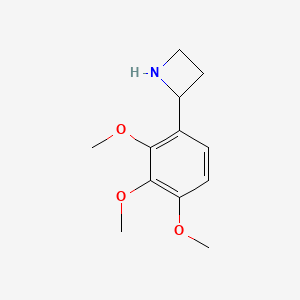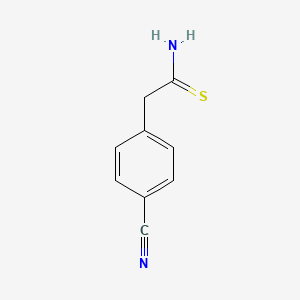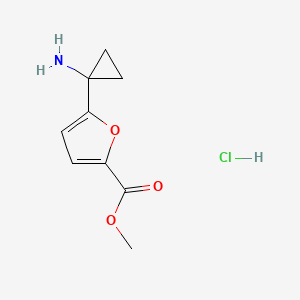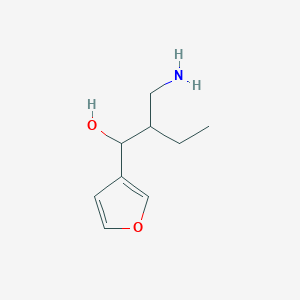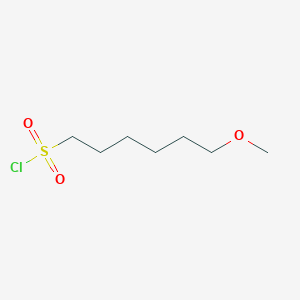![molecular formula C7H5ClF3NO2S B13523851 [5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a methanesulfonyl chloride functional group
Méthodes De Préparation
The synthesis of [5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride typically involves several stepsThe synthetic route may involve the use of reagents such as trichloromethylpyridine and trifluoromethyl active species . Industrial production methods often rely on optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Addition Reactions: The pyridine ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of [5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the methanesulfonyl chloride group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride can be compared with other similar compounds, such as:
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to the pyridine ring.
Methanesulfonyl Chloride: A compound with a methanesulfonyl chloride group but without the pyridine ring.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the methanesulfonyl chloride group attached to the pyridine ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H5ClF3NO2S |
|---|---|
Poids moléculaire |
259.63 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)pyridin-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-6-2-1-5(3-12-6)7(9,10)11/h1-3H,4H2 |
Clé InChI |
CQRPVDDVWOFUFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(F)(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



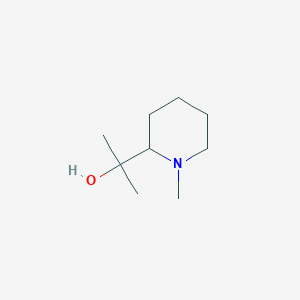
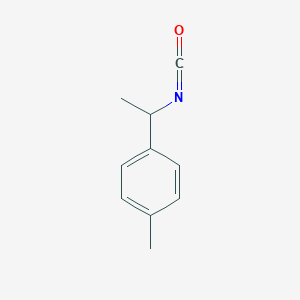
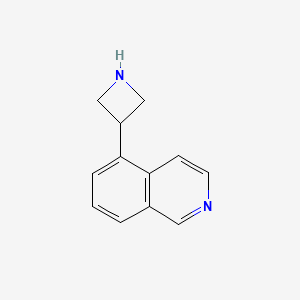
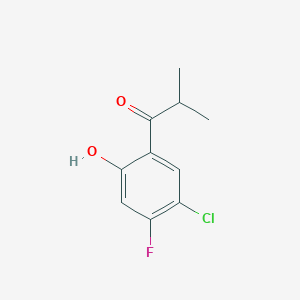
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
